molecular formula C20H24N2O3 B5742589 [4-[(2,3-Dimethoxyphenyl)methyl]piperazin-1-yl]-phenylmethanone

[4-[(2,3-Dimethoxyphenyl)methyl]piperazin-1-yl]-phenylmethanone

Cat. No.: B5742589
M. Wt: 340.4 g/mol
InChI Key: MZIALNXCXISMGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-[(2,3-Dimethoxyphenyl)methyl]piperazin-1-yl]-phenylmethanone is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to modulate pharmacokinetic properties positively . This compound is of interest in scientific research due to its potential biological activities and applications in different fields.

Preparation Methods

The synthesis of [4-[(2,3-Dimethoxyphenyl)methyl]piperazin-1-yl]-phenylmethanone typically involves a multi-step process. One common method includes the Mannich reaction, where piperazine is incorporated into biologically active compounds . The reaction conditions often involve the use of solvents like toluene and ethyl acetate, and the product is purified through techniques such as filtration and drying . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

[4-[(2,3-Dimethoxyphenyl)methyl]piperazin-1-yl]-phenylmethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[4-[(2,3-Dimethoxyphenyl)methyl]piperazin-1-yl]-phenylmethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [4-[(2,3-Dimethoxyphenyl)methyl]piperazin-1-yl]-phenylmethanone involves its interaction with specific molecular targets and pathways. For instance, it may act on G protein-coupled receptors, modulating their activity and leading to various physiological effects . The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar compounds to [4-[(2,3-Dimethoxyphenyl)methyl]piperazin-1-yl]-phenylmethanone include other piperazine derivatives such as:

These compounds share structural similarities but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-24-18-10-6-9-17(19(18)25-2)15-21-11-13-22(14-12-21)20(23)16-7-4-3-5-8-16/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIALNXCXISMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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